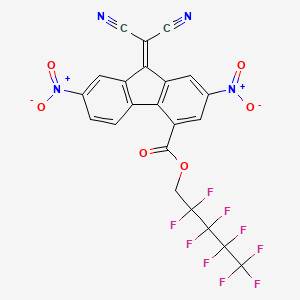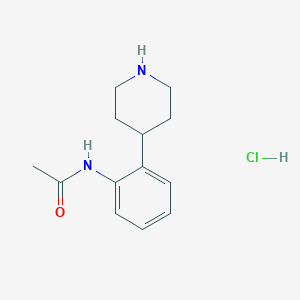
2-bromo-4-(trifluoromethoxy)aniline Hydrochloride
Overview
Description
2-Bromo-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula BrC6H3(OCF3)NH2 . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular structure of 2-bromo-4-(trifluoromethoxy)aniline consists of a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an amine group . The molecular weight of the compound is 256.02 .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromo-4-(trifluoromethoxy)aniline Hydrochloride are not available, a study on 2-bromo-4-trifluoromethylaniline (a similar compound) showed its metabolic fate and urinary excretion in rats .Physical And Chemical Properties Analysis
2-Bromo-4-(trifluoromethoxy)aniline has a boiling point of 209 °C and a specific gravity of 1.70 at 20 °C . It has a refractive index of 1.50 .Scientific Research Applications
Organic Synthesis
“2-bromo-4-(trifluoromethoxy)aniline Hydrochloride” is used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds. The presence of the bromine atom makes it a good candidate for reactions involving nucleophilic substitution or coupling reactions.
Preparation of Trifluoromethoxy Compounds
This compound belongs to the class of trifluoromethoxy compounds . Trifluoromethoxy compounds are of interest in the field of medicinal chemistry due to their unique chemical and pharmacokinetic properties. They are often used in the design of new drugs.
Ligand in Coordination Chemistry
The aniline part of “2-bromo-4-(trifluoromethoxy)aniline Hydrochloride” can act as a ligand, binding to a central metal atom to form a coordination complex . This property can be exploited in various areas of research, including materials science, catalysis, and medicinal chemistry.
Precursor to Other Brominated Compounds
“2-bromo-4-(trifluoromethoxy)aniline Hydrochloride” can serve as a precursor to other brominated compounds . For example, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Antimicrobial Applications
Some brominated anilines have shown antimicrobial effects . While specific studies on “2-bromo-4-(trifluoromethoxy)aniline Hydrochloride” are not available, it’s possible that this compound could also exhibit antimicrobial properties.
Safety and Hazards
Future Directions
As for future directions, it’s important to handle this compound with care due to its hazardous nature. It should be stored under inert gas in a cool, well-ventilated place . In case of contact with skin or eyes, immediate medical attention is required .
Relevant Papers A study on the metabolism of 2-bromo-4-trifluoromethylaniline, a compound similar to 2-bromo-4-(trifluoromethoxy)aniline, was conducted using 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods . This study could provide valuable insights into the behavior of 2-bromo-4-(trifluoromethoxy)aniline Hydrochloride in biological systems.
properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJQCMMFVSZIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-(trifluoromethoxy)aniline Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040926.png)
![5,6-Dihydroxybicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B3040928.png)



![2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040936.png)
![2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040937.png)


![2-[2-(Trifluoromethoxy)benzylidene]malononitrile](/img/structure/B3040941.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)